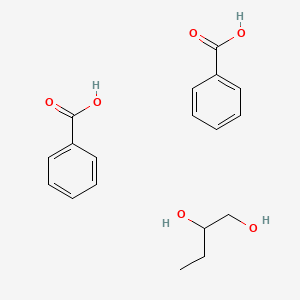
Benzoic acid--butane-1,2-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid–butane-1,2-diol (2/1) is a compound formed by the combination of benzoic acid and butane-1,2-diol in a 2:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while butane-1,2-diol is a vicinal diol, meaning it has two hydroxyl groups on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–butane-1,2-diol (2/1) can be achieved through esterification reactions. One common method involves the reaction of benzoic acid with butane-1,2-diol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–butane-1,2-diol (2/1) may involve continuous flow processes where benzoic acid and butane-1,2-diol are fed into a reactor along with a suitable catalyst. The reaction mixture is then heated to the required temperature, and the product is continuously removed and purified through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid–butane-1,2-diol (2/1) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in butane-1,2-diol can be oxidized to form carbonyl compounds.
Reduction: The carboxyl group in benzoic acid can be reduced to form benzyl alcohol.
Substitution: The hydroxyl groups in butane-1,2-diol can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.
Major Products Formed
Oxidation: Formation of butane-1,2-dione or butane-1,2-dicarboxylic acid.
Reduction: Formation of benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid–butane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial properties due to the presence of benzoic acid.
Medicine: Explored for its potential use in drug delivery systems, leveraging the solubility properties of butane-1,2-diol.
Industry: Utilized in the production of polymers and resins, where it acts as a plasticizer or a cross-linking agent.
Mechanism of Action
The mechanism of action of benzoic acid–butane-1,2-diol (2/1) depends on the specific application. In antimicrobial applications, benzoic acid disrupts microbial cell membranes and inhibits enzyme activity. In drug delivery systems, butane-1,2-diol enhances the solubility and bioavailability of the active pharmaceutical ingredient.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Butane-1,2-diol: A vicinal diol used as a solvent and in the production of polymers.
Benzyl alcohol: A primary alcohol derived from the reduction of benzoic acid.
Uniqueness
Benzoic acid–butane-1,2-diol (2/1) is unique due to the combination of the properties of both benzoic acid and butane-1,2-diol. This compound exhibits enhanced solubility, making it suitable for applications in drug delivery and polymer production. Additionally, the presence of both carboxyl and hydroxyl groups allows for diverse chemical reactivity, enabling its use in various synthetic pathways.
Properties
CAS No. |
76486-37-8 |
|---|---|
Molecular Formula |
C18H22O6 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzoic acid;butane-1,2-diol |
InChI |
InChI=1S/2C7H6O2.C4H10O2/c2*8-7(9)6-4-2-1-3-5-6;1-2-4(6)3-5/h2*1-5H,(H,8,9);4-6H,2-3H2,1H3 |
InChI Key |
SOICWFXLHPKMSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)O.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















